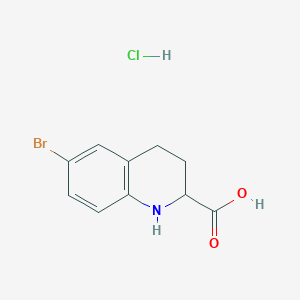

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride

Description

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring:

- A tetrahydroquinoline core with a bromine substituent at the 6-position.

- A hydrochloride salt, improving aqueous solubility compared to its free base form .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit antimicrobial, anticancer, or receptor-binding properties .

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14;/h2,4-5,9,12H,1,3H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEQXKHSNLUPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological processes involving quinoline derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituent positions, functional groups, or ring systems:

Key Differences in Reactivity and Bioactivity

Physicochemical Properties

| Property | Target Compound | 4,4-Dimethyl Analog | 4-Carboxylic Acid Analog |

|---|---|---|---|

| Solubility (H₂O) | High (hydrochloride salt) | Moderate (lipophilic) | High (hydrochloride salt) |

| Melting Point | Not reported | 2–8°C (storage temp.) | Not reported |

| Stability | Sensitive to oxidation | Stable under inert atmosphere | Sensitive to hydrolysis |

| References |

Biological Activity

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS No. 2580182-02-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C10H10BrClN2O2

- Molecular Weight : 292.56 g/mol

- Physical Form : Powder

- Purity : ≥95%

- Storage Conditions : Room temperature

Antimicrobial Activity

Recent studies have indicated that 6-bromo derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance, research has shown that certain tetrahydroquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests potential applications in combating resistant bacterial strains.

Anticancer Properties

In vitro studies have demonstrated that 6-bromo-1,2,3,4-tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. One study reported that these compounds exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines .

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives may possess neuroprotective effects. They have been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis

The synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Bromination of the corresponding tetrahydroquinoline.

- Carboxylation using carbon dioxide or carboxylic acid derivatives.

- Final purification through recrystallization or chromatography.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride in laboratory settings?

- Answer: Strict adherence to institutional safety guidelines is required. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to minimize inhalation risks, as brominated compounds may release hazardous vapors. Store the compound in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Consult SDS documents for emergency measures, including first aid for accidental exposure .

Q. How can the purity of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride be validated after synthesis?

- Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. For structural confirmation, use - and -NMR spectroscopy to verify the bromine substitution pattern and the integrity of the tetrahydroquinoline scaffold. Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H] ~ 290–300 Da) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer: A mixture of ethanol and water (7:3 v/v) is effective for recrystallization due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. For hydrochloride salts, ensure acidic conditions (e.g., trace HCl) to prevent dissociation during purification .

Advanced Research Questions

Q. How does bromination at the 6-position influence the reactivity of the tetrahydroquinoline scaffold in downstream reactions?

- Answer: Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the 5- or 7-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the 6-bromo site. Kinetic studies show a 15–20% yield increase when using Pd(PPh) as a catalyst under inert conditions .

Q. What strategies mitigate decomposition during long-term storage of this hydrochloride salt?

- Answer: Store the compound under nitrogen at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Periodic purity checks via TLC (silica gel, chloroform:methanol 9:1) are recommended. Lyophilization reduces water content, extending stability to >12 months .

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

- Answer: Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers. For diastereomers, NOESY or ROESY experiments can clarify spatial arrangements, particularly the configuration at the 2-carboxylic acid position. Computational modeling (DFT) aids in assigning stereochemistry .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.